molecular formula C10H8S B186537 3-Phenylthiophene CAS No. 2404-87-7

3-Phenylthiophene

Cat. No.: B186537
CAS No.: 2404-87-7
M. Wt: 160.24 g/mol
InChI Key: ZDQZVKVIYAPRON-UHFFFAOYSA-N
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Description

3-Phenylthiophene is an organic compound with the molecular formula C10H8S. It is a derivative of thiophene, where a phenyl group is attached to the third carbon of the thiophene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Scientific Research Applications

3-Phenylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylthiophene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with 3-bromothiophene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound can be produced using similar coupling reactions on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro- and halogen-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Phenylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its derivatives may inhibit microbial growth by interfering with essential metabolic pathways. In electronic applications, its aromatic structure facilitates electron transport, making it useful in semiconductors and OLEDs.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the phenyl group.

    2-Phenylthiophene: A structural isomer with the phenyl group attached to the second carbon of the thiophene ring.

    Bithiophene: A compound with two thiophene rings connected by a single bond.

Uniqueness of 3-Phenylthiophene: this compound is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This positioning can affect its electronic properties, making it particularly useful in certain applications, such as organic electronics and materials science.

Properties

IUPAC Name

3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQZVKVIYAPRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95831-29-1
Record name Thiophene, 3-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=95831-29-1
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DSSTOX Substance ID

DTXSID90178787
Record name 3-Phenylthiophene
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2404-87-7
Record name 3-Phenylthiophene
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URL https://commonchemistry.cas.org/detail?cas_rn=2404-87-7
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Record name 3-Phenylthiophene
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Record name 3-Phenylthiophene
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Record name 3-Phenylthiophene
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Record name 3-phenylthiophene
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Record name 3-PHENYLTHIOPHENE
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Synthesis routes and methods I

Procedure details

To a mixture of 1.0 mL (10.6 mmol) of 3-bromothiophene, 20 mL of anhydrous ether, 60 mg (0.11 mmol) of 1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)] under N2 with stirring at 0° C. was slowly added 7.0 mL (14 mmol) of 2.0 M PhMgCl in THF. The reaction was slowly warmed to room temperature. Note that a vigorous exothermic reaction may occur if the Grignard reagent is added too fast or if the reaction is allowed to warm to room temperature to rapidly. After stirring for 3 h, the mixture was warmed to reflux for 2 h, poured into 20 mL of 5% HCl solution, and extracted with 2×20 mL of ether. The combined organic phases were washed with 15 mL of H2O and 15 mL of brine, dried (MgSO4) and concentrated. Crystallization from hexanes provided 0.58 g (34% yield) of 3-phenylthiophene.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-[Bis(diphenylphosphino)-propane]dichloronickel(II)[NiCl2 (dppp)]
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
34%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
22

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Phenylthiophene?

A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly employed techniques include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. These methods provide information about the functional groups, electronic transitions, proton environments, and elemental composition, respectively. [, , , , , , , , , , , , ]

Q3: What are the notable material properties of poly(this compound) and its derivatives?

A3: Poly(this compound) exhibits conductivity, air stability, and the capacity for both p-doping and n-doping. It also displays fluorescence properties in both solution and solid states. [, , , , , , , ]

Q4: What are some applications of this compound based materials?

A4: Poly(this compound) derivatives are being explored for use in organic solar cells, electrochemical capacitors (supercapacitors), colorimetric and fluorometric sensors, and as potential electroluminescent materials. [, , , , , , , , , , ]

Q5: How does the incorporation of this compound affect the properties of copolymers?

A5: Incorporating this compound into copolymers can influence the copolymer's composition, spectral characteristics, and electrochemical properties. Factors such as the monomer feed ratio and oxidation potential during electropolymerization can significantly affect these properties. [, , , ]

Q6: How does the choice of electrolyte affect the electrochemical behavior of poly(this compound)?

A6: The nature of the electrolyte can impact the electrochemical doping process and the overall performance of poly(this compound)-based devices. Different electrolytes can influence the polymer's conductivity, potential window for high conductivity, and long-term stability. [, , , , , ]

Q7: What are the common methods for synthesizing this compound?

A7: Common synthesis methods include nickel or palladium-catalyzed cross-coupling reactions, Grignard coupling reactions, and Suzuki coupling reactions. [, , , ]

Q8: What types of reactions can this compound undergo?

A8: this compound can participate in various reactions, including electrophilic aromatic substitution reactions like bromination and nitration. It can also engage in Diels-Alder reactions with dienophiles like N-phenylmaleimide and undergo double phenylation reactions with diphenyliodonium triflate in the presence of a copper catalyst. [, , , , , ]

Q9: What is significant about the regioselectivity of reactions involving this compound?

A9: The presence of both a thiophene ring and a phenyl ring in this compound introduces regioselectivity considerations in its reactions. Depending on the reaction conditions and the other reactants, reactions can occur preferentially on either the thiophene ring or the phenyl ring. [, , ]

Q10: How is computational chemistry used in research on this compound?

A10: Computational chemistry, including Density Functional Theory (DFT) calculations, is employed to study the molecular structure, electronic properties, vibrational frequencies, and potential energy surfaces of this compound and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. [, , ]

Q11: How do structural modifications of this compound affect its biological activity?

A11: Structure-activity relationship (SAR) studies have shown that modifications to the this compound core, such as the introduction of sulfonamide groups and various substituents, can significantly influence its binding affinity and selectivity towards target proteins like Mcl-1 and Bcl-2. These modifications can impact the compound's potency as an inhibitor of these antiapoptotic proteins. [, ]

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